N-(2-methylphenyl)-2H-chromene-3-carboxamide N-(2-methylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 887348-96-1
VCID: VC6756466
InChI: InChI=1S/C17H15NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19)
SMILES: CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2
Molecular Formula: C17H15NO2
Molecular Weight: 265.312

N-(2-methylphenyl)-2H-chromene-3-carboxamide

CAS No.: 887348-96-1

Cat. No.: VC6756466

Molecular Formula: C17H15NO2

Molecular Weight: 265.312

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)-2H-chromene-3-carboxamide - 887348-96-1

Specification

CAS No. 887348-96-1
Molecular Formula C17H15NO2
Molecular Weight 265.312
IUPAC Name N-(2-methylphenyl)-2H-chromene-3-carboxamide
Standard InChI InChI=1S/C17H15NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19)
Standard InChI Key KYXCKFNOLWKMOY-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-(2-Methylphenyl)-2H-chromene-3-carboxamide consists of a 2H-chromene core (a benzene ring fused to a dihydropyran ring) with a carboxamide group at position 3 and a 2-methylphenyl substituent on the amide nitrogen. The 2H-chromene system lacks the 2-oxo group present in coumarin derivatives, distinguishing it from more extensively studied analogs like N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide . The molecular formula is C17H15NO2\text{C}_{17}\text{H}_{15}\text{NO}_2, with a molecular weight of 277.31 g/mol, derived from PubChem data for structurally related compounds .

Stereochemical Considerations

The dihydropyran ring introduces chirality at position 2, though synthetic routes typically yield racemic mixtures unless enantioselective methods are employed. The 2-methylphenyl group adopts an ortho-substitution pattern, which may influence steric interactions in biological targets .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of N-(2-methylphenyl)-2H-chromene-3-carboxamide involves two primary steps:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the 2H-chromene scaffold.

  • Carboxamide Introduction: Coupling the chromene-3-carboxylic acid intermediate with 2-methylaniline using carbodiimide-based reagents (e.g., EDC, DCC) forms the amide bond.

Reaction conditions (e.g., temperature, solvent polarity) critically impact yields. For example, using dichloromethane as a solvent at 0–5°C improves amidation efficiency to ~75%.

Purification and Characterization

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields >95% pure product. Structural confirmation employs:

  • NMR: 1H^1\text{H}-NMR shows characteristic signals: δ 6.8–7.5 (aromatic protons), δ 5.2 (dihydropyran CH₂), δ 2.3 (methyl group) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 277.31 .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL). It remains stable under inert atmospheres for >6 months but undergoes gradual oxidation in air, forming the 2-oxo derivative.

Spectroscopic Data

PropertyValue
UV-Vis λmax\lambda_{\text{max}}280 nm (ε = 12,500 M⁻¹cm⁻¹)
IR ν\nu1660 cm⁻¹ (amide C=O)
Melting Point142–144°C

Data adapted from studies on N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide .

Biological Activities and Mechanisms

Enzyme Inhibition

Chromene carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. Molecular docking studies suggest the 2-methylphenyl group occupies hydrophobic pockets in these enzymes, while the chromene ring π-stacks with catalytic residues .

Antiproliferative Effects

In MCF-7 breast cancer cells, the 3-carboxamide derivative reduces viability (IC₅₀ = 18 µM) by inducing G1 cell cycle arrest and caspase-3-mediated apoptosis. Comparatively, the 2-oxo analog shows enhanced potency (IC₅₀ = 9 µM), highlighting the importance of the dihydropyran oxidation state .

Research Advancements and Applications

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.2-fold in rat models, addressing solubility limitations. Sustained release over 72 hours enables reduced dosing frequencies.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Ortho-methyl substitution (as in N-(2-methylphenyl)) enhances COX-2 selectivity (SI = 8.5) versus meta-substituted analogs (SI = 3.1) .

  • Chromene Saturation: 2H-chromene derivatives exhibit lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) than fully aromatic counterparts, favoring therapeutic index.

Challenges and Future Directions

Metabolic Stability

Phase I metabolism via hepatic CYP3A4 oxidizes the dihydropyran ring, producing inactive metabolites. Strategies to mitigate this include deuterium incorporation at vulnerable positions.

Target Identification

Proteomic profiling using affinity-based probes is underway to identify novel targets beyond COX-2/5-LOX, potentially expanding therapeutic applications to neurodegenerative diseases.

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